molecular formula C19H25ClN4O5S2 B606781 Imidazo(5,1-b)thiazolium, 6-((2R)-3-amino-2-hydroxypropyl)-2-((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)-7-(methylthio)-, chloride CAS No. 352308-27-1

Imidazo(5,1-b)thiazolium, 6-((2R)-3-amino-2-hydroxypropyl)-2-((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)-7-(methylthio)-, chloride

Cat. No. B606781
CAS RN: 352308-27-1
M. Wt: 489.01
InChI Key: ODPXFEZSTIAEIG-JYQUTZKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP-5484 is a novel quaternary carbapenem with potent anti-MRSA activity and low acute toxicity.

Scientific Research Applications

Comprehensive Overview of Imidazo[2,1-b]thiazoles

Imidazo[2,1-b]thiazole derivatives are recognized for their significant versatility in medicinal chemistry, exhibiting a wide range of pharmacological activities. They form the core structure of numerous therapeutic agents, reflecting their importance in drug development. A thorough literature review covering the period between 2000-2018 highlights the extensive pharmacological activities of these derivatives and their potential as a basis for creating clinically viable drug candidates (Shareef, Khan, Babu, & Kamal, 2019).

Imidazo[1,2-b]pyridazine as a Privileged Scaffold

The scaffold of Imidazo[1,2-b]pyridazine is pivotal in medicinal chemistry, yielding a variety of biologically active molecules. This includes the successful kinase inhibitor ponatinib, which has spurred further exploration into imidazo[1,2-b]pyridazine-containing derivatives for potential therapeutic applications. An extensive review from 1966 to the present day details the structure-activity relationships (SAR) of this framework, providing valuable insights for the development of novel compounds with enhanced pharmacological profiles (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Imiquimod as an Immune Response Modifier

Imiquimod and its analogues, a class of non-nucleoside imidazoquinolinamines, activate the immune system by inducing cytokines and interleukins. Although their exact mechanism remains unclear, these compounds have demonstrated various biological functions including immunoregulatory, antiviral, antiproliferative, and antitumor activities. Clinical studies have shown their effectiveness in treating a range of skin disorders, positioning imiquimod as an innovative topical agent (Syed, 2001).

Antitumor Activities of Imidazole Derivatives

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, benzimidazole, and imidazolylpeptides, have demonstrated significant antitumor activities. Certain structures have progressed through preclinical testing stages, indicating their potential as new antitumor drugs or as compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Azolylthioacetic Acids and Biological Activity

Azolylthioacetic acids exhibit a wide spectrum of biological effects, including antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. The systematic review of this compound class reveals promising avenues for the discovery of new bioactive compounds (Chornous, Palamar, Grozav, & Vovk, 2016).

properties

CAS RN

352308-27-1

Molecular Formula

C19H25ClN4O5S2

Molecular Weight

489.01

IUPAC Name

Imidazo(5,1-b)thiazolium, 6-((2R)-3-amino-2-hydroxypropyl)-2-((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)-7-(methylthio)-, chloride List Acronyms

InChI

InChI=1S/C19H24N4O5S2.ClH/c1-8-12(15(19(27)28)23-14(8)13(9(2)24)16(23)26)11-6-22-7-21(5-10(25)4-20)17(29-3)18(22)30-11;/h6-10,13-14,24-25H,4-5,20H2,1-3H3;1H/t8-,9+,10+,13+,14+;/m0./s1

InChI Key

ODPXFEZSTIAEIG-JYQUTZKKSA-N

SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1c3c[n+]4cn(c(c4s3)SC)C[C@@H](CN)O)C(=O)O)[C@@H](C)O.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CP-5484;  CP 5484;  CP5484;  UNII-A53TMV6VUN.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo(5,1-b)thiazolium, 6-((2R)-3-amino-2-hydroxypropyl)-2-((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)-7-(methylthio)-, chloride
Reactant of Route 2
Imidazo(5,1-b)thiazolium, 6-((2R)-3-amino-2-hydroxypropyl)-2-((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)-7-(methylthio)-, chloride
Reactant of Route 3
Imidazo(5,1-b)thiazolium, 6-((2R)-3-amino-2-hydroxypropyl)-2-((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)-7-(methylthio)-, chloride
Reactant of Route 4
Imidazo(5,1-b)thiazolium, 6-((2R)-3-amino-2-hydroxypropyl)-2-((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)-7-(methylthio)-, chloride
Reactant of Route 5
Imidazo(5,1-b)thiazolium, 6-((2R)-3-amino-2-hydroxypropyl)-2-((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)-7-(methylthio)-, chloride
Reactant of Route 6
Imidazo(5,1-b)thiazolium, 6-((2R)-3-amino-2-hydroxypropyl)-2-((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)-7-(methylthio)-, chloride

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